molecular formula C13H23NO3 B15360640 tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

Cat. No.: B15360640
M. Wt: 241.33 g/mol
InChI Key: FCVZHPUNCHMJCI-UHFFFAOYSA-N
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Description

Tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[25]octane-4-carboxylate is a complex organic compound with a unique spirocyclic structure This compound consists of an azaspiro core, which features a nitrogen atom integrated into a spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate typically begins with the formation of the azaspiro intermediate. The synthesis involves:

  • Formation of Azaspiro Intermediate: : Starting from a precursor molecule with a suitable leaving group, nucleophilic substitution using an azide source can yield the azaspiro intermediate.

  • Hydroxymethylation: : The azaspiro intermediate undergoes selective hydroxymethylation to introduce the hydroxymethyl group.

  • Esterification: : The final step involves esterification using tert-butyl alcohol and a suitable acid catalyst to yield the desired compound.

Industrial Production Methods

Industrially, the synthesis of this compound may involve similar steps but is typically optimized for scale, cost-efficiency, and purity. This may involve:

  • Utilizing continuous flow reactors for efficient and controlled reactions.

  • Employing solid-supported catalysts to facilitate esterification.

  • Integrating purification steps such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the ester or other functional groups.

  • Substitution: : The spirocyclic structure can undergo substitution reactions at various positions, depending on the conditions and reagents used.

Common Reagents and Conditions

  • Oxidation: : Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ can be used.

  • Reduction: : Common reagents include NaBH₄ (Sodium borohydride) for mild conditions or LiAlH₄ (Lithium aluminium hydride) for stronger reductions.

  • Substitution: : Halides or other nucleophiles in the presence of bases can lead to substitution at the spirocyclic positions.

Major Products

  • Oxidation Products: : Aldehydes and carboxylic acids.

  • Reduction Products: : Alcohols and other reduced species.

  • Substitution Products: : Various substituted derivatives depending on the nucleophile and reaction conditions.

Scientific Research Applications

Tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate finds applications in multiple fields:

  • Chemistry: : As a building block for the synthesis of complex molecules and pharmaceutical intermediates.

  • Biology: : Investigated for its potential biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Explored for its therapeutic potential, particularly in the development of novel drugs targeting specific pathways.

  • Industry: : Used as an intermediate in the production of specialized materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects depends largely on its structural features and functional groups. In biological systems:

  • Molecular Targets: : It can interact with enzymes and receptors due to its spirocyclic structure.

  • Pathways: : The hydroxymethyl and ester groups may enhance its binding affinity and specificity to biological targets, influencing pathways related to cell signaling, metabolism, or antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • (5S)-5-(Hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylic acid: : Similar structure but lacks the tert-butyl ester group.

  • Tert-butyl (5R)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate: : Differing in the stereochemistry at the 5-position.

Uniqueness

  • The specific stereochemistry (5S) and the combination of functional groups (tert-butyl ester and hydroxymethyl) make tert-butyl (5S)-5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate unique.

  • The spirocyclic structure provides a rigid and stable framework that can interact specifically with biological targets, making it particularly useful in medicinal chemistry and drug design.

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Properties

Molecular Formula

C13H23NO3

Molecular Weight

241.33 g/mol

IUPAC Name

tert-butyl 5-(hydroxymethyl)-4-azaspiro[2.5]octane-4-carboxylate

InChI

InChI=1S/C13H23NO3/c1-12(2,3)17-11(16)14-10(9-15)5-4-6-13(14)7-8-13/h10,15H,4-9H2,1-3H3

InChI Key

FCVZHPUNCHMJCI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCCC12CC2)CO

Origin of Product

United States

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